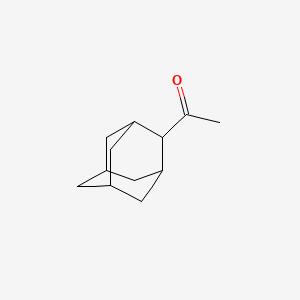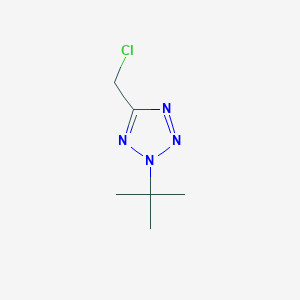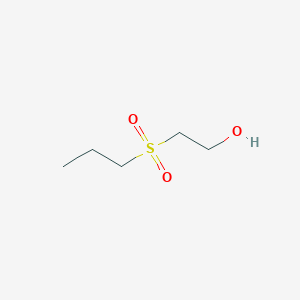
2-Methyl-4-phenoxybutanoic acid
Vue d'ensemble
Description
“2-Methyl-4-phenoxybutanoic acid” is a chemical compound with the CAS Number: 22720-42-9 . It has a molecular weight of 194.23 and its IUPAC name is 2-methyl-4-phenoxybutanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-phenoxybutanoic acid” is 1S/C11H14O3/c1-9(11(12)13)7-8-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenoxybutanoic acid” has a melting point of 79-80°C . It is a powder at room temperature .
Applications De Recherche Scientifique
1. Aroma Compounds in Alcoholic Beverages
2-Methyl-4-phenoxybutanoic acid and related hydroxy acids are significant in the context of wine and other alcoholic beverages. They contribute to the sensory effects of these drinks. A study by Gracia-Moreno et al. (2015) focuses on the quantitative determination of such acids in wines and other alcoholic beverages, highlighting their relevance in sensory perception (Gracia-Moreno et al., 2015).
2. Allosteric Modifiers of Hemoglobin
Research by Randad et al. (1991) explored the use of isomeric series of 2-(aryloxy)-2-methylpropionic acids, which include structures related to 2-Methyl-4-phenoxybutanoic acid, as allosteric modifiers of hemoglobin. These compounds can significantly affect the oxygen affinity of hemoglobin, with potential applications in clinical and biological areas, such as in the treatment of ischemia or stroke (Randad et al., 1991).
3. Enantioselective Synthesis and Biological Properties
Research into the enantioselective synthesis and biological properties of compounds structurally related to 2-Methyl-4-phenoxybutanoic acid has been explored. For instance, a study on the synthesis of specific amino acids in cyanobacterial hepatotoxins involves the creation of 2-Methyl-4-phenoxybutanoic acid analogs, as reported by Namikoshi et al. (1989). Such research contributes to understanding and potentially developing new therapeutic agents (Namikoshi et al., 1989).
4. Environmental and Agricultural Applications
The degradation of compounds like 2-Methyl-4-phenoxybutanoic acid by various bacteria is a topic of environmental significance. Smejkal et al. (2001) investigated the substrate specificity of bacteria that degrade chlorophenoxyalkanoic acids, a group related to 2-Methyl-4-phenoxybutanoic acid. This research contributes to understanding how these compounds are broken down in the environment and has implications for agricultural practices (Smejkal et al., 2001).
5. Chemical and Spectroscopic Analysis
The study by Raajaraman et al. (2019) on 2-Phenylbutanoic acid and its derivatives, including compounds structurally similar to 2-Methyl-4-phenoxybutanoic acid, provides insights into the chemical and spectroscopic properties of these substances. This includes density functional theory calculations, FT-IR, FT-Raman, and UV-Visible spectra analysis, contributing to a deeper understanding of the physical and chemical properties of these compounds (Raajaraman et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-phenoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13)7-8-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKOBMICXSNZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305183 | |
| Record name | 2-Methyl-4-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenoxybutanoic acid | |
CAS RN |
22720-42-9 | |
| Record name | 2-Methyl-4-phenoxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






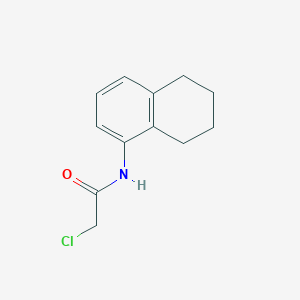

![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)
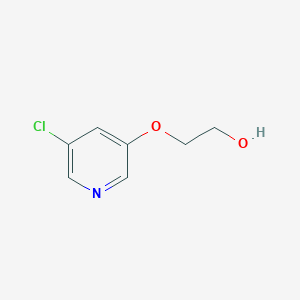
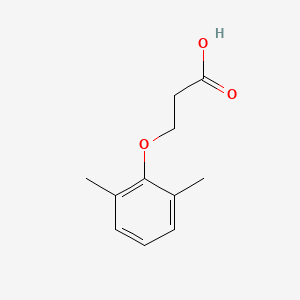

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid](/img/structure/B3381315.png)
